3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, a morpholinoethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Thioether Formation: The thiophene ring is attached via a thioether linkage, which can be achieved through a nucleophilic substitution reaction involving a thiol and a suitable leaving group.
Morpholinoethyl Group Introduction: The morpholinoethyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group in the amide linkage.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with altered triazole or amide functionalities.
Substitution: Substituted derivatives with new functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding:
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Antimicrobial Activity: Possible applications in developing new antimicrobial agents.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl group may play key roles in binding to these targets, while the morpholinoethyl group could enhance solubility and bioavailability. The thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide
- 3-((3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide
- 3-((3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide
Uniqueness
The unique combination of functional groups in 3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)propanamide, particularly the methoxyphenyl and morpholinoethyl groups, distinguishes it from similar compounds. These groups may confer unique binding properties, solubility, and bioavailability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C22H27N5O3S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylpropanamide |
InChI |
InChI=1S/C22H27N5O3S2/c1-29-17-6-4-16(5-7-17)21-24-22(26-25-21)32-19(18-3-2-14-31-18)15-20(28)23-8-9-27-10-12-30-13-11-27/h2-7,14,19H,8-13,15H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
KSWWUXCFBGVPHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.